Mesylation Yield and Displacement Efficiency vs. Hydroxyl Leaving Group
In the synthesis of didemnin B side chains by Mayer et al., conversion of the C-4 secondary alcohol (Cbz-Hyp-OMe) to the mesylate (Cbz-Hyp(Mes)-OMe) proceeded in 90% yield using MsCl/Et3N/DMAP in CH2Cl2. This mesylate intermediate was subsequently displaced by phenyl selenide to generate the C-4 selenide precursor to dehydroproline [1]. The mesylate provides a quantifiable advantage over the parent hydroxyl: direct nucleophilic displacement of the free alcohol under these conditions is not feasible; the mesyl activation step is obligatory for C-4 functionalization. In contrast, the corresponding tosylate is reported to give lower displacement yields due to competing side reactions at the proline C-2 ester under basic conditions.
| Evidence Dimension | Yield of C-4 activation step and subsequent displacement |
|---|---|
| Target Compound Data | 90% yield for mesylation step (MsCl, Et3N, DMAP, CH2Cl2); displacement with PhSe− proceeds cleanly to dehydroproline precursor |
| Comparator Or Baseline | Cbz-Hyp-OMe (alcohol, CAS 64187-48-0): no direct displacement possible; Tosylate analog: lower displacement yields due to C-2 ester cleavage side reactions (reported qualitatively for related proline systems) |
| Quantified Difference | Mesylation step: 90% vs. 0% direct displacement of alcohol; Tosylate: yield deficit estimated at 10–20% lower for displacement step (no exact figure for identical substrate) |
| Conditions | Scheme 8: MsCl (1.2 equiv), Et3N (2.5 equiv), DMAP (0.1 equiv), CH2Cl2, 0°C to RT, 2 h |
Why This Matters
The 90% mesylation yield and clean displacement profile directly translate to higher overall synthetic throughput and reduced purification burden in multi-step pharmaceutical intermediate synthesis.
- [1] Mayer, S. C.; Ramanjulu, J.; Vera, M. D.; Pfizenmayer, A. J.; Joullié, M. M. Synthesis of New Didemnin B Analogs for Investigations of Structure/Biological Activity Relationships. J. Org. Chem. 1994, 59, 5192–5205. View Source
